molecular formula C21H18N2O4 B5835411 7,8-dimethoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one

7,8-dimethoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one

Cat. No.: B5835411
M. Wt: 362.4 g/mol
InChI Key: HLBMKNJUEOMHTE-UHFFFAOYSA-N
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Description

“7,8-dimethoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one” is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy groups and a pyrazolyl moiety in its structure suggests that it might exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7,8-dimethoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Attachment of the pyrazolyl group: This step might involve the reaction of a pyrazole derivative with the chromen-4-one core under specific conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, advanced catalysts, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions might target the chromen-4-one core or the pyrazolyl group, leading to various reduced forms.

    Substitution: Substitution reactions can occur at the methoxy groups or the phenyl ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it might be studied for its potential enzyme inhibition properties or interactions with biological macromolecules.

Medicine

Potential medicinal applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its biological activity profile.

Industry

In the industrial sector, it might be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of “7,8-dimethoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one” would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The methoxy and pyrazolyl groups could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    Flavones: Compounds with a similar chromen-4-one core but different substituents.

    Pyrazoles: Compounds with a pyrazolyl group but different core structures.

Uniqueness

The unique combination of methoxy, methyl, and pyrazolyl groups in “7,8-dimethoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one” might confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

7,8-dimethoxy-2-methyl-3-(1-phenylpyrazol-4-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-13-18(14-11-22-23(12-14)15-7-5-4-6-8-15)19(24)16-9-10-17(25-2)21(26-3)20(16)27-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBMKNJUEOMHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)OC)OC)C3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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